
2,2-Dimethylchromane-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylchromane-4,6-diamine is a chemical compound belonging to the chromane family Chromanes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchromane-4,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylchromene with ammonia or amines in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2,2-Dimethylchromane-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, alcohols; often requires the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted chromane derivatives with varied functional groups.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to its ability to disrupt microbial cell walls.
Medicine: Studied for its anti-inflammatory and anticancer properties, showing promise in preclinical trials.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2,2-Dimethylchromane-4,6-diamine exerts its effects is primarily through the interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis in fungal cell membranes. In anti-inflammatory applications, it inhibits the expression of pro-inflammatory cytokines like TNF-α by modulating signaling pathways.
類似化合物との比較
2,2-Dimethylchromene: Shares a similar core structure but lacks the amino groups, leading to different reactivity and applications.
Chroman-4-one: Another chromane derivative with a ketone group, known for its diverse pharmacological activities.
2,2-Dimethylchromane-6-carboxamide: A derivative with a carboxamide group, showing potent anti-inflammatory properties.
Uniqueness: 2,2-Dimethylchromane-4,6-diamine stands out due to its dual amino groups, which confer unique reactivity and biological activity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other chromane derivatives.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
2,2-dimethyl-3,4-dihydrochromene-4,6-diamine |
InChI |
InChI=1S/C11H16N2O/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,12-13H2,1-2H3 |
InChIキー |
FYCCFZCOLQCEAC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B15305022.png)
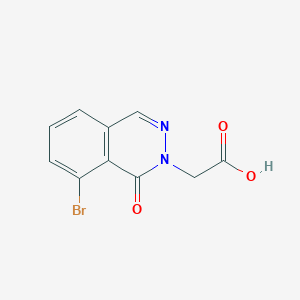
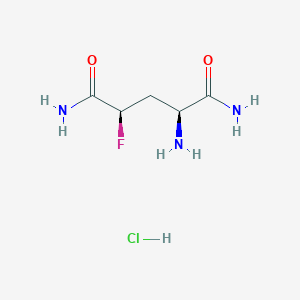
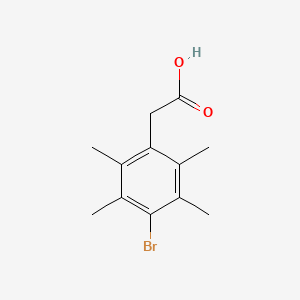
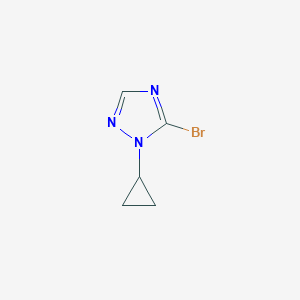
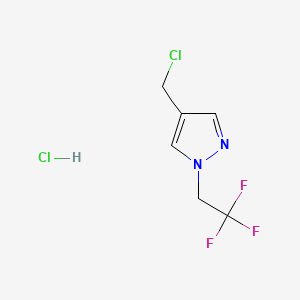
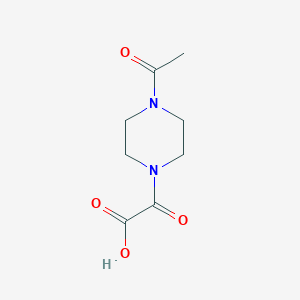
![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
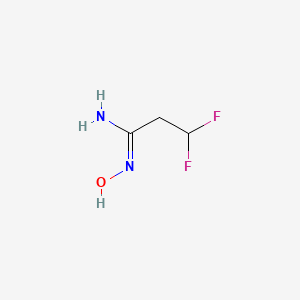
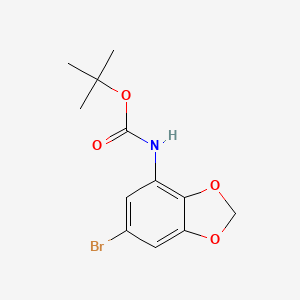

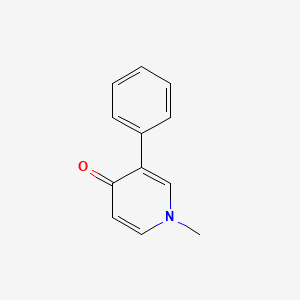
![rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15305107.png)
